molecular formula C14H13NO2 B3046870 Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-51-0

Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3046870
CAS No.: 131515-51-0
M. Wt: 227.26 g/mol
InChI Key: AYURWPVRTLNNMQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)bicyclo[111]pentane-1-carboxylate is a chemical compound characterized by a bicyclo[111]pentane core structure with a cyanophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production, including continuous flow processes to generate intermediates like [1.1.1]propellane .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, while the cyanophenyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-12(16)14-7-13(8-14,9-14)11-4-2-3-10(5-11)6-15/h2-5H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYURWPVRTLNNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148189
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131515-51-0
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131515-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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